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Abstract: UM-164 is a novel, potent small molecule inhibitor engineered to dually target c-Src
and p38 mitogen-activated protein kinase (MAPK).[1][2][3] Unlike many kinase inhibitors that
target the active kinase conformation, UM-164 uniquely binds to the inactive "DFG-out"
conformation of c-Src, leading to a distinct pharmacological profile.[1][2][4] This dual-action
mechanism disrupts multiple oncogenic signaling cascades crucial for tumor progression, cell
proliferation, motility, and invasion. This guide provides a comprehensive overview of the core
downstream signaling pathways modulated by UM-164, presents key quantitative data, details
relevant experimental protocols, and visualizes the molecular interactions and workflows. The
primary applications explored are in triple-negative breast cancer (TNBC) and glioma, where
UM-164 has shown significant preclinical efficacy.[5]

Core Mechanism of Action

UM-164 functions as a dual inhibitor, concurrently targeting two key kinase families implicated
in cancer: Src and p38.[6][2] Kinome-wide profiling has confirmed the potent and specific
inhibition of these two families.[6][2] The combination of inhibiting both c-Src and p38 has been
demonstrated to be superior to the mono-inhibition of either kinase alone, suggesting a
synergistic anti-tumor effect.[6][1][2]

A defining feature of UM-164 is its ability to bind and stabilize an inactive conformation of c-Src.
[6][1] This not only blocks the kinase's catalytic activity but also alters its non-catalytic functions
by inducing a conformational change that disrupts its normal subcellular localization.[6][1][2][4]
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Caption: Core mechanism of UM-164 as a dual inhibitor of c-Src and p38 MAPK.

Key Downstream Signaling Pathways
The c-Src/Focal Adhesion Kinase (FAK) Axis

The c-Src/FAK signaling axis is a central regulator of cell motility and invasion. Upon activation,
c-Src phosphorylates and activates FAK, which in turn phosphorylates other substrates like
paxillin, leading to focal adhesion turnover and enhanced cell migration.

UM-164 potently disrupts this pathway. Treatment with UM-164 leads to a dose-dependent
decrease in the phosphorylation of FAK at Tyr-576/577 and Paxillin at Tyr-118.[7] Furthermore,
by binding to the inactive conformation of c-Src, UM-164 alters its localization from the cell
membrane to cytoplasmic punctate structures, further impairing its ability to engage with its
downstream targets at focal adhesions.[4] This combined action results in a significant
suppression of both cell motility and invasion in cancer cells.[7]
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Caption: UM-164 inhibits the c-Src/FAK pathway, reducing cell motility.
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The Hippo-YAP Pathway in Glioma

In glioma, UM-164 exerts significant anti-proliferative effects by modulating the Hippo-YAP
signaling pathway.[8][3] YAP is a transcriptional co-activator that, when active, translocates to
the nucleus and promotes the expression of genes involved in cell proliferation and survival,
such as CYR61 and AXL.[8][3]

Treatment with UM-164 leads to the phosphorylation of YAP at serine 127 (S127), which
causes it to be sequestered in the cytoplasm and functionally inactivated.[8] This prevents the
transcription of its target genes, ultimately leading to G1 phase cell cycle arrest and a potent
suppression of glioma cell proliferation.[8] Intriguingly, studies suggest that this effect on YAP is
more dependent on UM-164's inhibition of p38 MAPK than its effect on c-Src.[8]
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Caption: UM-164 inhibits glioma growth via the p38/Hippo-YAP pathway.
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Indirect Effects on Growth Factor Signhaling

In addition to its primary targets, UM-164 also efficiently reduces the activation of key
downstream nodes in growth factor signaling pathways. This includes reduced phosphorylation
of the Epidermal Growth Factor Receptor (EGFR) at Tyr-845 and Tyr-1068, as well as
decreased activation of AKT and ERK1/2.[9] These molecules are not direct targets of UM-164,
indicating that their inhibition is a downstream consequence of disrupting the c-Src and/or p38
signaling hubs.

Quantitative Data Summary

The efficacy of UM-164 has been quantified across various assays and cell lines. The following
tables summarize the key inhibitory and anti-proliferative concentrations.

Table 1: Kinase Binding and Inhibitory Concentrations

Parameter Target/Process Value Cell Line(s) Reference(s)
Binding N/A
c-Src 2.7 nM . . [9]
Constant (Kd) (Biochemical)
Cell Motility & MDA-MB-231,
IC50 _ ~50 nM [9]
Invasion SUM 149

| Effective Concentration| p38 MAPK Phosphorylation | 50 nM (Complete Abolition) | SUM 149 |
[11[9] |

Table 2: Anti-proliferative Activity (IC50 / GI50 Values)
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Cancer . Reference(s
Cell Line 24h 48h 72h

Type )
TNBC
(Average Various - 160 nM - [9]
GI50)
Glioma LN229 10.07 uM 6.20 pM 3.81 uM [8][10]
(IC50) s < o
Glioma SF539 3.75 uM 2.68 UM 1.23 M [8][10]
(IC50) oH e M

| Glioma (IC50) | GBM1492 (Primary) | ~10 uM | - | - |[8] |

Table 3: G1 Phase Cell Cycle Arrest in Glioma Cells (at 50 / 100 nM UM-164)

. Control (% in 50 nM UM-164 100 nM UM-
Cell Line . . Reference(s)
Gl) (% in G1) 164 (% in G1)

LN229 64.95% 71.44% 75.79% [8]

| SF539 | 51.64% | 60.80% | 66.68% |[8] |

Key Experimental Protocols
Western Blot Analysis of Protein Phosphorylation

This protocol is used to determine the phosphorylation status of key proteins like Src, FAK,
Paxillin, p38, and YAP following UM-164 treatment.

o Cell Culture and Treatment: Plate cells (e.g., SUM 149, LN229) and allow them to adhere
overnight. Treat cells with increasing concentrations of UM-164 (e.g., 0, 10, 50, 100 nM) or
vehicle (DMSO) for a specified time (e.g., 24 hours).

o Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer
supplemented with protease and phosphatase inhibitors.
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» Protein Quantification: Determine the protein concentration of the whole-cell lysates using a
BCA assay.

o SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal
amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

o Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

e Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or
BSA in Tris-buffered saline with Tween 20 (TBST).

o Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of
interest (e.g., anti-p-FAK Tyr-576/577, anti-total FAK, anti-p-YAP S127) overnight at 4°C.

e Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate
with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

o Detection: Wash the membrane again three times with TBST. Apply an enhanced
chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging
system.

e Analysis: Quantify band intensity and normalize phosphorylated protein levels to total protein
levels.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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